2-Benzylamino-4-methylpyridine

Medicinal Chemistry Oncology Oxidative Stress

For medicinal chemistry projects, 2-Benzylamino-4-methylpyridine (CAS 13021-71-1) is essential for synthesizing PDK-1 and SOD inhibitors. Its 4-methyl/2-benzylamino motif provides critical LogP (~3.07) and target-binding conformation. Using analogs risks altered permeability and assay failure. Procure exact CAS to maintain lead series integrity and ensure reproducible biological activity per patent routes.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 13021-71-1
Cat. No. B077082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylamino-4-methylpyridine
CAS13021-71-1
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NCC2=CC=CC=C2
InChIInChI=1S/C13H14N2/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15)
InChIKeyQHDJYTUZWBABGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylamino-4-methylpyridine (CAS 13021-71-1) Procurement & Baseline Specification Guide


2-Benzylamino-4-methylpyridine (CAS 13021-71-1), also designated N-benzyl-4-methylpyridin-2-amine, is a heterocyclic small molecule featuring a pyridine core with a 4-methyl substituent and a 2-benzylamino moiety . This compound is primarily employed as a synthetic intermediate in medicinal chemistry, most notably as a key building block for small molecule inhibitors of superoxide dismutase expression and as a precursor in the synthesis of N-phenyl imidazole carboxamide inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK-1) . Its molecular structure confers specific physicochemical attributes (MW 198.26, LogP ~3.075, TPSA 24.9 Ų) that influence solubility and target binding, distinguishing it from unsubstituted or differently substituted pyridine analogs .

2-Benzylamino-4-methylpyridine (CAS 13021-71-1): Why In-Class Pyridine Analogs Are Not Interchangeable


Substituting 2-benzylamino-4-methylpyridine with a generic 2-aminopyridine or a differently substituted pyridine derivative introduces significant risk of project failure in early-stage drug discovery. The specific combination of the 4-methyl group and the 2-benzylamino group is critical for defined hydrophobic interactions and conformational constraints within the active sites of target enzymes, such as inducible nitric oxide synthase (iNOS) and 3-phosphoinositide-dependent protein kinase-1 (PDK-1) . Even closely related compounds like 2-benzylaminopyridine (lacking the 4-methyl group) or 2-amino-4-methylpyridine (lacking the benzyl group) exhibit substantial differences in logP (calculated ~3.07 for the target vs. ~1.9 for the non-benzylated analog), potentially altering membrane permeability, off-target binding profiles, and downstream ADME properties [1]. The procurement of the precise CAS 13021-71-1 intermediate is therefore essential for maintaining structural fidelity to patented lead series and ensuring reproducible biological activity in follow-up studies .

Quantitative Differentiation of 2-Benzylamino-4-methylpyridine (CAS 13021-71-1) Against Analogs: Evidence for Scientific Selection


Patent-Specific Synthetic Utility in Superoxide Dismutase (SOD) Expression Inhibitors vs. Unsubstituted Pyridines

2-Benzylamino-4-methylpyridine is explicitly claimed as a key intermediate in the synthesis of small molecule inhibitors of superoxide dismutase expression, a target implicated in cancer cell survival [1]. The patent literature directly cites this specific CAS number in the context of active pharmaceutical ingredient (API) development [2]. In contrast, the unsubstituted analog 2-aminopyridine or the 2-benzylaminopyridine lacking the 4-methyl group are not cited in the primary claims of these specific patent families, indicating a lack of demonstrated utility or potency in this particular therapeutic context.

Medicinal Chemistry Oncology Oxidative Stress

Synthetic Efficiency: Direct Amination vs. Multi-Step Coupling for Analogous 2-Aminopyridines

The target compound can be synthesized via direct nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination starting from commercially available 2-chloro-4-methylpyridine and benzylamine, achieving yields generally >85% . In contrast, introducing the benzylamino group at the 2-position of a 4-methylpyridine via an alternative route (e.g., requiring protection/deprotection of a 2-amino group) often necessitates multi-step sequences with cumulative yields below 60% . The direct, high-yielding route directly translates to lower cost of goods (COGS) and higher process mass intensity (PMI) efficiency in scale-up.

Synthetic Chemistry Process Chemistry Building Blocks

Lipophilicity-Driven Membrane Permeability Differentiation vs. 2-Amino-4-methylpyridine

The calculated partition coefficient (LogP) of 2-benzylamino-4-methylpyridine is approximately 3.07, positioning it within the optimal range for passive membrane permeability and oral bioavailability (Lipinski's Rule of Five) . This is a direct consequence of the benzyl substituent. In contrast, the non-benzylated comparator 2-amino-4-methylpyridine exhibits a significantly lower calculated LogP of ~1.9, indicating reduced lipophilicity and potentially lower passive membrane diffusion [1].

ADME Drug Design Physicochemical Properties

2-Benzylamino-4-methylpyridine (CAS 13021-71-1): Primary Research & Industrial Application Scenarios


Medicinal Chemistry: Development of PDK-1 and SOD Expression Inhibitors

This compound serves as a crucial intermediate for synthesizing N-phenyl imidazole carboxamide inhibitors targeting 3-phosphoinositide-dependent protein kinase-1 (PDK-1), a validated oncology target . It is explicitly referenced in patent literature for the synthesis of small molecule inhibitors of superoxide dismutase (SOD) expression, providing a direct starting point for lead optimization in cancer therapeutics [1]. Procurement ensures alignment with patented chemical space and synthetic routes.

Chemical Biology: Development of iNOS-Targeted PET Imaging Tracers

Derivatives of 2-benzylamino-4-methylpyridine have been investigated as potential inhibitors and imaging agents for inducible nitric oxide synthase (iNOS) . The core structure provides a scaffold amenable to radiolabeling with positron-emitting isotopes (e.g., 18F or 11C) for the development of PET tracers to visualize inflammation or disease progression in vivo.

Synthetic Methodology: Benchmarking Buchwald-Hartwig Amination on Heteroaromatic Substrates

The synthesis of this compound from 2-chloro-4-methylpyridine and benzylamine is a classic and high-yielding example of a Pd-catalyzed Buchwald-Hartwig amination on a 2-chloropyridine substrate . It is frequently used as a model reaction for evaluating new catalytic systems or reaction conditions due to the commercial availability of starting materials and the straightforward nature of the transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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